2-Linoleoylglycerol

概要

説明

2-Linoleoylglycerol (2-LG) is a monoacylglycerol (MAG) esterified with linoleic acid at the sn-2 position of the glycerol backbone. It is classified as an endocannabinoid-like molecule due to structural similarities to 2-arachidonoylglycerol (2-AG), the primary endogenous cannabinoid receptor agonist . It is also endogenously present in mammalian tissues, where it modulates lipid signaling pathways, though it lacks direct binding to cannabinoid receptors CB1/CB2 .

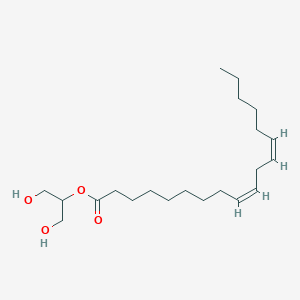

Structurally, 2-LG consists of a glycerol molecule with a linoleate group (18:2 ω-6 fatty acid) at the sn-2 position. Its molecular formula is C21H38O4, and it is commercially available as a ≥95% pure mixture with 1-linoleoylglycerol (1-LG) .

作用機序

Target of Action

2-Linoleoylglycerol (2-LG) primarily targets the type 1 cannabinoid (CB1) receptor . The CB1 receptor is widely expressed in the body and plays a crucial role in various functions .

Mode of Action

2-LG functions as a partial agonist at the CB1 receptor . It can enhance the potency of the CB1 receptor when combined with JZL195, an inhibitor of FAAH and MAGL . Its effect can be inhibited by the cb1 antagonist am251 and cannabidiol .

Biochemical Pathways

2-LG is a monoacylglycerol synthesized by diacylglycerol lipases (diacylglycerol lipase alpha and diacylglycerol lipase beta), which generate almost all the 2-AG in the body and other monoacylglycerols . It has been proposed to modulate endocannabinoid (eCB) signaling by protecting 2-AG from hydrolysis .

Pharmacokinetics

It is known that its response can be potentiated by jzl195, a drug that inhibits the hydrolysis of monoacylglycerols . This suggests that 2-LG may be metabolized by enzymes that hydrolyze monoacylglycerols.

Result of Action

2-LG, as a partial agonist at the human CB1 receptor, is capable of modulating the activity of the established endocannabinoids .

Action Environment

It is known that its activity can be influenced by other compounds such as jzl195, am251, and cannabidiol . These compounds can either enhance or inhibit the activity of 2-LG, suggesting that the efficacy and stability of 2-LG can be influenced by the presence of these compounds.

生化学分析

Biochemical Properties

2-Linoleoylglycerol interacts with several enzymes and proteins. It is a partial agonist at the type 1 cannabinoid CB1 receptor . The potency of this compound can be enhanced by JZL195, an inhibitor of FAAH and MAGL, and inhibited by the CB1 antagonist AM251 and Cannabidiol .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the CB1 receptor . It does not enhance, but only attenuates, the activity of the CB1/CB2 receptor ligands cannabinoids (AEA) and 2-arachidonoylglycerol (2-AG) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It functions as a partial agonist at the CB1 receptor .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is generated by the diacylglycerol lipases, which synthesize essentially all the 2-AG in the body .

生物活性

2-Linoleoylglycerol (2-LG) is a monoacylglycerol derived from linoleic acid, a polyunsaturated fatty acid. This compound has garnered attention due to its diverse biological activities, particularly in the context of cannabinoid receptor modulation, antimicrobial properties, and potential therapeutic applications against viral infections such as SARS-CoV-2. This article delves into the biological activity of 2-LG, supported by various studies and findings.

Structure and Properties

This compound is characterized by its structure as a glycerol molecule esterified with two fatty acids, one of which is linoleic acid. Its chemical structure can be represented as follows:

This compound exists primarily in the sn-2 position of glycerol, which is crucial for its biological activity.

1. Cannabinoid Receptor Modulation

One of the most significant biological activities of 2-LG is its role as a partial agonist of the human cannabinoid type 1 receptor (CB1). Research indicates that 2-LG can suppress the activity of other endocannabinoids such as 2-arachidonoylglycerol (2-AG) and anandamide (AEA) while enhancing CB1 receptor signaling when used in conjunction with inhibitors of endocannabinoid degradation .

- Experimental Findings :

- In vitro studies demonstrated that at concentrations around 25 μM, 2-LG stimulated CB1 responses significantly (134.3% of control) without further increase at higher concentrations .

- The presence of JZL195, a monoacylglycerol lipase inhibitor, potentiated the effect of 2-LG, suggesting that its activity can be modulated through metabolic pathways .

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-LG against various pathogens. It has shown strong activity against Gram-negative bacteria such as Salmonella typhimurium and Gram-positive bacteria like Staphylococcus aureus .

- Mechanism :

- The mechanism by which 2-LG exerts its antimicrobial effects may involve disruption of bacterial membranes or interference with metabolic processes essential for bacterial survival.

3. Therapeutic Potential Against SARS-CoV-2

The compound has been identified as a potential therapeutic candidate against SARS-CoV-2 due to its strong binding interactions with the viral main protease (3CLpro) .

- Research Insights :

Case Studies and Research Findings

科学的研究の応用

Biological Significance and Mechanisms of Action

Endocannabinoid Activity

2-LG acts as an endocannabinoid that interacts with cannabinoid receptors, particularly the CB1 receptor. It has been shown to facilitate calcium influx in photoreceptor cells through TRPC channels, indicating its role in sensory signaling pathways . The physiological relevance of 2-LG is underscored by its ability to increase in response to light stimulation, suggesting a potential role in visual processes .

Anti-Inflammatory Properties

Research indicates that 2-LG can inhibit allergic responses and the expression of inflammatory cytokines in mast cells. This property positions it as a candidate for therapeutic interventions in allergic conditions and inflammatory diseases .

Antimicrobial Activity

2-LG has demonstrated strong activity against various pathogens, including Salmonella typhimurium and Staphylococcus aureus. Its antimicrobial properties suggest potential applications in food safety and public health .

Therapeutic Development

2-LG's interaction with viral proteins has been explored for its potential as a therapeutic agent against SARS-CoV-2. Studies indicate that it exhibits strong binding interactions with the 3CL protease of the virus, highlighting its promise in antiviral drug development .

Nutritional Science

The compound has implications in nutritional science, particularly concerning dietary fats and their roles in health. As a monoacylglycerol derived from linoleic acid, it contributes to our understanding of lipid metabolism and its effects on human health .

Cancer Research

In cancer research, 2-LG has been identified as part of a validated metabolomic signature for colorectal cancer (CRC). This association suggests that monitoring levels of 2-LG could be useful in CRC diagnostics and prognosis .

Case Study 1: Photoreceptor Function

In a study examining Drosophila photoreceptors, it was found that light-induced increases in 2-LG levels were significant (p=0.0017) and dependent on phospholipase C (PLC) activity. This research highlights the critical role of 2-LG in visual signal transduction pathways .

Case Study 2: Allergic Response Modulation

A study investigating the effects of 2-LG on mast cells demonstrated that it significantly inhibited the release of inflammatory mediators during allergic responses. This finding supports its potential use as an anti-allergic therapeutic agent .

Case Study 3: Antimicrobial Efficacy

Research conducted on sugarcane cultivars revealed that 2-LG exhibited potent antimicrobial activity against pathogenic bacteria, making it a candidate for natural preservative applications in food products .

Data Table: Summary of Applications

Q & A

Basic Research Questions

Q. How is 2-linoleoylglycerol quantified in biological samples, and what analytical challenges exist?

- Methodology : Gas chromatography-mass spectrometry (GC/MS) with C18 solid-phase extraction is used for precise quantification in tissues. Challenges include its low abundance and interference from structurally similar monoacylglycerols (e.g., 2-oleoylglycerol) . Liquid chromatography-mass spectrometry (LC-MS) is preferred for metabolomic profiling in clinical samples (e.g., plasma or serum) due to higher sensitivity .

Q. What is the structural basis for distinguishing this compound from other monoacylglycerols?

- Methodology : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the esterification of linoleic acid (18:2) at the sn-2 position of glycerol. Differentiation from 1-linoleoylglycerol requires chiral column chromatography or enzymatic hydrolysis assays targeting positional specificity .

Q. How does this compound biosynthesis vary across plant and mammalian systems?

- Methodology : Transcriptomic analysis of sugarcane genotypes (e.g., ROC22) identifies upregulated genes in α-linolenic and linoleic acid pathways, which feed into glycerol esterification. In mammals, phospholipase C (PLC) and diacylglycerol lipase (DAGL) pathways are implicated, validated via knockout models and lipidomics .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in inflammation?

- Methodology : Use lipopolysaccharide (LPS)-stimulated macrophage models to measure cytokine suppression (e.g., TNF-α, IL-6) via ELISA. Co-treatment with this compound and inhibitors of MAPK/NF-κB pathways (e.g., SB203580 for p38) clarifies mechanism. Dose-response curves and time-course experiments are critical .

Q. How does this compound interact with SARS-CoV-2 3CLpro, and what computational methods validate this?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) assess binding to 3CLpro (PDB: 6LU7). Key metrics: docking score (−10.78 kcal/mol), RMSD stability (<2.0 Å over 100 ns), and hydrogen bonding with catalytic dyad residues (Cys145, His41) . In vitro validation requires pseudovirus neutralization assays .

Q. Why does this compound show negligible direct CB1/CB2 receptor binding despite structural similarity to 2-AG?

- Methodology : Competitive radioligand binding assays (e.g., [³H]CP55,940 displacement) confirm low affinity for CB1/CB2. Mutagenesis studies reveal strict recognition of arachidonic acid’s acyl chain in 2-AG. This compound’s unsaturated 18:2 chain disrupts hydrophobic interactions in the receptor pocket .

Q. How can researchers resolve contradictory data on this compound’s bioactivity across cell lines?

- Methodology : Compare basal-like vs. classical breast cancer cell lines (e.g., MDA-MB-231 vs. MCF-7) using lipidomics and functional assays (e.g., migration/invasion). Statistical rigor: ANOVA with post-hoc tests (e.g., Tukey’s) and correction for multiple comparisons. Context-dependent effects may arise from lipid raft composition or metabolizing enzymes (e.g., MAGL) .

Q. What experimental models best demonstrate the “entourage effect” of this compound on endocannabinoids?

- Methodology : Co-administer this compound with 2-AG in CB1-transfected HEK293 cells. Measure cAMP inhibition via ELISA or BRET assays. Control for hydrolysis by MAGL inhibitors (e.g., JZL184). Synergy is quantified using the Chou-Talalay combination index .

Q. Methodological Notes for Data Interpretation

- Confounding Factors : Plasma levels correlate with BMI and metabolic disorders; adjust for covariates (age, sex, diet) in clinical studies .

- Technical Artifacts : Isomerization during lipid extraction (1- vs. 2-monoacylglycerols) requires optimized solvent systems (e.g., chloroform:methanol 2:1) and low-temperature processing .

類似化合物との比較

Comparison with Structurally Similar Compounds

Glycerol Esters with Varied Fatty Acid Chains

2-LG belongs to a broader class of monoacylglycerols (MAGs) with distinct biological activities based on fatty acid chain length and saturation. Key analogs include:

Key Findings :

- Binding Affinity: 2-LG and 2-AG share structural motifs but differ in receptor interactions. However, recent studies challenge this, showing 2-LG antagonizes 2-AG-mediated depolarization-induced suppression of excitation (DSE) .

- Therapeutic Potential: 2-LG outperforms 2-OG and 2-PG in SARS-CoV-2 inhibition, with a docking score (−10.78 kcal/mol) closer to the potent gingerglycolipid C (−12.80 kcal/mol) .

Comparison with Gingerglycolipid C

Gingerglycolipid C, another sugarcane-derived lipid, shares functional similarities with 2-LG in SARS-CoV-2 inhibition but differs structurally (Table 1):

Table 1: 2-LG vs. Gingerglycolipid C

Implications : Gingerglycolipid C’s superior docking score suggests it may be a more potent antiviral candidate, but 2-LG’s abundance in specific sugarcane cultivars (e.g., ROC16) makes it a viable target for large-scale extraction .

Enzymatic Hydrolysis and Metabolism

2-LG is hydrolyzed by monoacylglycerol lipase (MAGL) at rates comparable to 2-AG . However, its lack of arachidonate reduces its role in pro-inflammatory pathways, unlike 2-AG, which generates arachidonic acid—a precursor for prostaglandins .

特性

IUPAC Name |

1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPGNWMPIFDNSD-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016998 | |

| Record name | Glyceryl 2-linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/18:2(9Z,12Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3443-82-1 | |

| Record name | 2-Linoleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 2-linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 2-linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OVH75512R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。